4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)-2-methylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-[4-(2-fluoroethyl)piperidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFN3/c1-9-15-11(13)8-12(16-9)17-6-3-10(2-5-14)4-7-17/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKDTIJLLVOOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)-2-methylpyrimidine (CAS No. 2097989-54-1) is a synthetic compound belonging to the pyrimidine class, which has garnered interest for its potential biological activities, particularly in oncology and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chloro group, a piperidine moiety, and a fluoroethyl side chain. This structural configuration is hypothesized to enhance its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity :
- Cell Cycle Arrest :
- Neuroprotective Effects :
Efficacy Against Cancer
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from relevant studies:
Case Studies
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in significant PARP cleavage and increased levels of phosphorylated H2AX, indicating DNA damage response activation .
- Hypopharyngeal Tumor Model : The compound showed enhanced cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an effective anti-cancer agent .
- Neurological Studies : Preliminary investigations into its neuroprotective properties revealed that derivatives of this compound could mitigate neuroinflammation in animal models, although further research is needed to confirm these effects .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, primarily through mechanisms such as:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression.
- Cell Cycle Arrest : The compound has shown potential to halt the cell cycle in cancer cells, leading to apoptosis.
- Neuroprotective Effects : Preliminary studies suggest that it could mitigate neuroinflammation, indicating possible applications in neurodegenerative diseases.
Efficacy Against Cancer
Recent studies have demonstrated that 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)-2-methylpyrimidine exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 18 | PARP inhibition and apoptosis induction | |
| FaDu (Hypopharyngeal) | <20 | Cell cycle arrest and increased apoptosis | |
| SJSA-1 (Bone Cancer) | 70 | MDM2 inhibition leading to p53 activation |
Case Studies
- Breast Cancer Model : In studies involving MCF-7 breast cancer cells, treatment with the compound resulted in significant PARP cleavage and increased levels of phosphorylated H2AX, indicating activation of DNA damage response pathways.
- Hypopharyngeal Tumor Model : The compound demonstrated enhanced cytotoxicity compared to the reference drug bleomycin, suggesting its potential effectiveness as an anti-cancer agent.
- Neurological Studies : Initial investigations into its neuroprotective properties revealed that derivatives of this compound could reduce neuroinflammation in animal models, although further research is necessary to confirm these effects.
Pharmacological Studies
The pharmacological profile of this compound suggests its utility beyond oncology.
In vitro Studies
In vitro assays have indicated that the compound activates specific cellular pathways that could lead to enhanced therapeutic outcomes in various disease models.
In vivo Studies
Animal studies have shown promise, with administration resulting in improved outcomes in models of metabolic disorders and neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variants of the compound have been tested for their biological activity:
| Compound Variant | GPR119 Activation (EC50) | Insulin Secretion Increase (%) |
|---|---|---|
| Base Compound | 50 nM | 200% |
| Variant A (with methyl) | 30 nM | 250% |
| Variant B (with ethyl) | 40 nM | 220% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
